molecular formula C22H24N4O4 B2987410 N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941996-65-2

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Numéro de catalogue B2987410
Numéro CAS: 941996-65-2
Poids moléculaire: 408.458
Clé InChI: MKBVPNDHJQRQOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MI-77301, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It was first discovered by Mirati Therapeutics and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Blockade of Sigma 1 Receptors in Neuropathic Pain Management

E-52862, a selective sigma 1 receptor (σ1R) antagonist structurally similar to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has shown efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model. This suggests its potential in managing sensory signs of diabetic neuropathy (Paniagua et al., 2016).

Sigma 1 Receptor Antagonism in Neurogenic Pain

The compound S1RA (E-52862), which shares a similar molecular framework with N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, was identified as a potent sigma 1 receptor antagonist. It displayed significant antinociceptive effects in several neuropathic pain models, highlighting its potential therapeutic use in neurogenic pain management (Díaz et al., 2012).

Exploration of Oxadiazole Derivatives

Research on derivatives of oxadiazole, a core component of the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been conducted to understand their crystal structures and potential applications in pharmaceuticals. These studies provide insight into the molecular interactions and stability, which can be vital for drug design and synthesis (Jasinski et al., 2009).

Development of Naphthalene Diimide Ligands for Cancer Therapy

Research on naphthalene diimide derivatives, closely related to the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, revealed their potential as telomere targeting agents in pancreatic cancer cells. These compounds demonstrated significant potency against cancer cell lines and modulated a distinct subset of genes, indicating their potential in cancer therapeutics (Micco et al., 2013).

Synthesis and Pharmacological Applications of Isoxazolopyrroloisoquinoline Derivatives

The synthesis of isoxazolopyrroloisoquinoline derivatives, which have structural similarities to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been studied. These derivatives exhibit potential for various pharmaceutical applications, contributing to the understanding of the broader class of compounds (Tzeli et al., 2022).

Propriétés

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-13-20(25-30-15)24-22(28)21(27)23-14-19(26-9-11-29-12-10-26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13,19H,9-12,14H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBVPNDHJQRQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.